molecular formula C24H28N6O B10957204 N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10957204
M. Wt: 416.5 g/mol
InChI Key: DFQZNNPXQNRWFU-UHFFFAOYSA-N
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Description

N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives and pyridine carboxylic acids. The synthesis may involve:

    Nucleophilic substitution: reactions to introduce the benzyl and butyl groups.

    Cyclization: reactions to form the pyrazolo[3,4-b]pyridine core.

    Amidation: reactions to attach the carboxamide group.

Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the scalability and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Halogenation or alkylation reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or halogenating agents in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases.

    Pharmacology: The compound is investigated for its interactions with biological targets and its pharmacokinetic properties.

    Materials Science: It is explored for its potential use in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C24H28N6O

Molecular Weight

416.5 g/mol

IUPAC Name

N-(1-benzyl-5-methylpyrazol-3-yl)-1-butyl-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H28N6O/c1-5-6-12-29-23-22(18(4)27-29)20(13-16(2)25-23)24(31)26-21-14-17(3)30(28-21)15-19-10-8-7-9-11-19/h7-11,13-14H,5-6,12,15H2,1-4H3,(H,26,28,31)

InChI Key

DFQZNNPXQNRWFU-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=NC(=CC(=C2C(=N1)C)C(=O)NC3=NN(C(=C3)C)CC4=CC=CC=C4)C

Origin of Product

United States

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